molecular formula C12H13Cl2N3OS B12839624 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one

Cat. No.: B12839624
M. Wt: 318.2 g/mol
InChI Key: JKYFTFMZNGCXCY-UHFFFAOYSA-N
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Description

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, dichlorophenyl group, and a triazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2-(tert-butyl)-4,5-dichlorophenylamine with thiourea under acidic conditions to form the triazolidinone ring. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway targeted .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-(tert-Butyl)-4,5-dichlorophenyl)-5-thioxo-1,2,4-triazolidin-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C12H13Cl2N3OS

Molecular Weight

318.2 g/mol

IUPAC Name

4-(2-tert-butyl-4,5-dichlorophenyl)-5-sulfanylidene-1,2,4-triazolidin-3-one

InChI

InChI=1S/C12H13Cl2N3OS/c1-12(2,3)6-4-7(13)8(14)5-9(6)17-10(18)15-16-11(17)19/h4-5H,1-3H3,(H,15,18)(H,16,19)

InChI Key

JKYFTFMZNGCXCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1N2C(=O)NNC2=S)Cl)Cl

Origin of Product

United States

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